3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the pyrazolo[1,5-a]pyrimidine structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
The synthesis of 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, to ensure the desired product is obtained .
Chemical Reactions Analysis
3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes.
Material Science: The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine core make it useful in the development of new materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the enzyme being targeted.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant thermal stability and positive heats of formation.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid.
Properties
Molecular Formula |
C14H9BrN4O3 |
---|---|
Molecular Weight |
361.15 g/mol |
IUPAC Name |
3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22) |
InChI Key |
VKJCRTNYIDWCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O |
Origin of Product |
United States |
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